Cas no 853298-99-4 (Piperazine, 1-(4-amino-2-chlorobenzoyl)-4-ethyl-)
853298-99-4 structure
Product Name:Piperazine, 1-(4-amino-2-chlorobenzoyl)-4-ethyl-
Numero CAS:853298-99-4
MF:C13H18ClN3O
MW:267.754521846771
CID:1836657
PubChem ID:16794848
Update Time:2025-04-21
Piperazine, 1-(4-amino-2-chlorobenzoyl)-4-ethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Piperazine, 1-(4-amino-2-chlorobenzoyl)-4-ethyl-
- SMHUVDSCYMEJOA-UHFFFAOYSA-N
- DTXSID701199827
- DA-41167
- AKOS000103462
- SCHEMBL4935992
- 853298-99-4
- (4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone
- (4-Amino-2-chlorophenyl)(4-ethyl-1-piperazinyl)methanone
-
- Inchi: 1S/C13H18ClN3O/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(15)9-12(11)14/h3-4,9H,2,5-8,15H2,1H3
- Chiave InChI: SMHUVDSCYMEJOA-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CC=1C(N1CCN(CC)CC1)=O)N
Proprietà calcolate
- Massa esatta: 267.1138399g/mol
- Massa monoisotopica: 267.1138399g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 292
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 49.6Ų
Piperazine, 1-(4-amino-2-chlorobenzoyl)-4-ethyl- Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
853298-99-4 (Piperazine, 1-(4-amino-2-chlorobenzoyl)-4-ethyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti